

solid-phase peptide synthesis (SPPS) using m-PEG14-amine

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Compound of Interest

Compound Name: *m*-PEG14-amine

Cat. No.: B12424102

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Application Note: Precision Solid-Phase PEGylation using Discrete **m-PEG14-Amine**

Executive Summary

This guide details the integration of **m-PEG14-amine** (methyl-PEG14-amine) into Solid-Phase Peptide Synthesis (SPPS).^{[1][2][3]} Unlike traditional polydisperse PEGs, **m-PEG14-amine** is a discrete (monodisperse) heterobifunctional reagent with a precise molecular weight (~648 Da).^{[1][2][3]} Its use eliminates the "smear" often seen in mass spectrometry of PEGylated species, simplifying regulatory characterization (CMC) and pharmacokinetic profiling.

Critical Mechanism: Since **m-PEG14-amine** possesses a primary amine, it cannot be directly coupled to the N-terminus of a peptide (which is also an amine).^{[1][2][3]} This protocol utilizes an on-resin Succinylation Strategy to convert the peptide N-terminus into a reactive carboxylic acid, enabling efficient amide bond formation with the PEG reagent.^[3]

Strategic Planning & Chemical Logic

The "Discrete" Advantage

Polydisperse PEGs (e.g., PEG-5kDa) are mixtures of chain lengths.^{[3][4]} This heterogeneity complicates purification and creates broad peaks in HPLC and MS.^{[1][2][3]}

- **m-PEG14-amine**: Single molecular entity (

).[1][2][3]

- Benefit: Sharp analytical peaks; precise definition of impurities; reproducible biological half-life extension.[1][2][3]

The Coupling Strategy (Amine-to-Amine Bridging)

Direct reaction between the peptide N-terminus (amine) and **m-PEG14-amine** is chemically impossible without a linker.[1][2][3] We employ Succinic Anhydride to generate a carboxy-terminated peptide on-resin.[1][2][3]

Reaction Pathway:

- Deprotection: Remove Fmoc from N-terminus.[1][2][3]
- Succinylation: React free amine with Succinic Anhydride (ring opening)

Terminal Carboxylic Acid (

).[1][2][3]

- Activation: Activate

with HATU/DIPEA.[1][2][3]

- PEGylation: Add **m-PEG14-amine**

Stable Amide Bond.[1][2][3]

Visual Workflow (DOT Diagram)



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Caption: Step-by-step workflow for converting a resin-bound peptide amine into a PEGylated species using **m-PEG14-amine** via a succinyl linker.

Detailed Protocol

Materials Required

- Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).[1][2][3]
- Reagents: Succinic Anhydride, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).[3]
- PEG Reagent: **m-PEG14-amine** (MW ~648 Da).[1][2][3] Note: Ensure storage at -20°C under inert gas.
- Solvents: DMF (Anhydrous), DCM, NMP.[3]

Step 1: N-Terminal Succinylation (Carboxylation)

Goal: Convert the peptide N-terminal amine (

) into a carboxylic acid (

).[1][2]

- Swell Resin: Wash the deprotected peptidyl-resin 3x with DMF.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Prepare Solution: Dissolve Succinic Anhydride (10 eq) and DIPEA (10 eq) in minimal DMF.
 - Note: Succinic anhydride reacts rapidly.[\[1\]](#)[\[2\]](#)[\[3\]](#) Prepare immediately before use.
- Reaction: Add solution to resin. Shake/vortex at room temperature for 30 minutes.
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Result: The beads should be colorless (negative for free amines).[\[1\]](#)[\[3\]](#) If blue, repeat step 2-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Wash: Wash resin 3x DMF, 3x DCM, 3x DMF.

Step 2: Activation and PEG Coupling

Goal: Attach **m-PEG14-amine** to the newly formed carboxyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Activation: Add HATU (2.0 eq) and DIPEA (4.0 eq) dissolved in DMF to the resin.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Why HATU? HATU is superior to HBTU/HCTU for sterically hindered couplings involving PEG chains.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Pre-activation: Shake for 1–2 minutes (do not exceed 5 mins to avoid racemization/side reactions, though less critical for the linker).
- PEG Addition: Add **m-PEG14-amine** (1.5 – 2.0 eq) dissolved in minimal DMF/NMP.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Stoichiometry: Unlike amino acids (used at 5x), PEGs are expensive.[\[1\]](#)[\[2\]](#)[\[3\]](#) 1.5x is usually sufficient if the concentration is kept high.[\[2\]](#)[\[3\]](#)
- Coupling Time: React for 2 to 4 hours at room temperature.
 - Optional: For very high-loading resins, double couple (repeat steps 1-4 with fresh reagents) or heat to 40°C (microwave assisted: 50°C for 15 mins).
- Wash: Extensive washing is crucial to remove unreacted PEG.[\[1\]](#)[\[2\]](#)[\[3\]](#) Wash 5x DMF, 5x DCM.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 3: Cleavage & Isolation[2]

- Cocktail: Standard TFA/TIS/H₂O (95:2.5:2.5).
- Precipitation: Ether precipitation may be slower due to PEG solubility.[1][2][3]
 - Tip: If the pellet is "oily" (common with PEGs), cool the ether to -80°C or use Hexane/Ether mixes to force precipitation.[3]

Analytical Data & QC

Mass Spectrometry Validation

Because m-PEG14 is discrete, you will not see a Gaussian distribution.[1][2][3] You will see a specific mass shift.[1][2][3]



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Note on Charge States: PEGylation can suppress ionization in ESI-MS.[1][2][3] If signal is low, try MALDI-TOF with CHCA matrix.[1][2][3]

Troubleshooting Decision Tree



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Caption: Logical flow for diagnosing synthesis failures based on Mass Spectrometry data.

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